

5-(4-methoxyphenyl)-2-furoic acid synonyms and alternative names

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-2-furoic acid

Cat. No.: B1300739

[Get Quote](#)

In-Depth Technical Guide: 5-(4-methoxyphenyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(4-methoxyphenyl)-2-furoic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including a comprehensive list of synonyms and alternative names. While specific quantitative biological data for this compound is limited in publicly available literature, this guide presents relevant data from closely related 5-aryl-2-furoic acid derivatives to highlight its potential pharmacological activities. Detailed experimental protocols for the synthesis of related compounds and for key biological assays are provided to facilitate further research. Additionally, potential signaling pathways that may be modulated by this class of compounds are discussed and visualized.

Chemical Identity and Nomenclature

5-(4-methoxyphenyl)-2-furoic acid is a carboxylic acid derivative of furan, substituted with a methoxyphenyl group. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for **5-(4-methoxyphenyl)-2-furoic acid**

Identifier	Value
IUPAC Name	5-(4-methoxyphenyl)furan-2-carboxylic acid [1]
CAS Number	52938-99-5 [1]
Molecular Formula	C ₁₂ H ₁₀ O ₄ [1]
Molecular Weight	218.21 g/mol
PubChem CID	855023 [1]
European Community (EC) Number	624-733-6 [1]

A variety of synonyms and alternative names are used in literature and chemical databases to refer to this compound. A comprehensive list is provided in Table 2 to aid in literature searches and compound identification.

Table 2: Synonyms and Alternative Names for **5-(4-methoxyphenyl)-2-furoic acid**

Name
5-(4-methoxyphenyl)-2-furancarboxylic acid [1]
5-(4-methoxy-phenyl)-furan-2-carboxylic acid
4-(5-Carboxyfur-2-yl)anisole
2-Furancarboxylic acid, 5-(4-methoxyphenyl)-

Potential Biological Activities and Quantitative Data of Related Compounds

Direct experimental data on the biological activity of **5-(4-methoxyphenyl)-2-furoic acid** is not readily available in the public domain. However, studies on structurally similar 5-aryl-2-furoic acid derivatives suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives of 5-aryl-2-furoic acids have demonstrated notable antimicrobial and antifungal activities. For instance, a study on derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid reported potent activity against a range of bacteria.

Table 3: Antimicrobial Activity of a Related Furoic Acid Derivative

Compound Class	Test Organism	MIC (mg/mL)	Reference
5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives	Gram-positive and Gram-negative bacteria	< 3.6	

Anticancer Activity

A related compound, 5-(tetradecyloxy)-2-furoic acid (TOFA), has been shown to induce cell death in prostate cancer cells. TOFA is an inhibitor of acetyl-CoA carboxylase- α (ACCA), a key enzyme in fatty acid synthesis.

Table 4: Anticancer Activity of a Related Furoic Acid Derivative

Compound	Cell Line	Effect	Mechanism of Action	Reference
5-(tetradecyloxy)-2-furoic acid (TOFA)	Prostate Cancer Cells	Induces apoptosis	Inhibition of ACCA	

Experimental Protocols

This section provides detailed methodologies for the synthesis of a related furoic acid derivative and for key biological assays that can be employed to evaluate the activity of **5-(4-methoxyphenyl)-2-furoic acid**.

Synthesis of 5-Aryl-2-Furoic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of 5-aryl-2-furoic acids. The general procedure involves the reaction of a 5-halo-2-furoic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Protocol: Synthesis of a 5-Aryl-2-Furoic Acid Derivative

- **Reaction Setup:** In a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (1 equivalent), 4-methoxyphenylboronic acid (1.5 equivalents), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents).
- **Solvent and Base:** Add a suitable solvent, such as a mixture of toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (3 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.
- **Work-up:** After cooling to room temperature, acidify the mixture with 1M HCl. Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Protocol: Broth Microdilution Assay

- **Preparation of Inoculum:** Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5×10^5 CFU/mL.

- Compound Dilution: Prepare a serial two-fold dilution of **5-(4-methoxyphenyl)-2-furoic acid** in a 96-well microtiter plate.
- Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

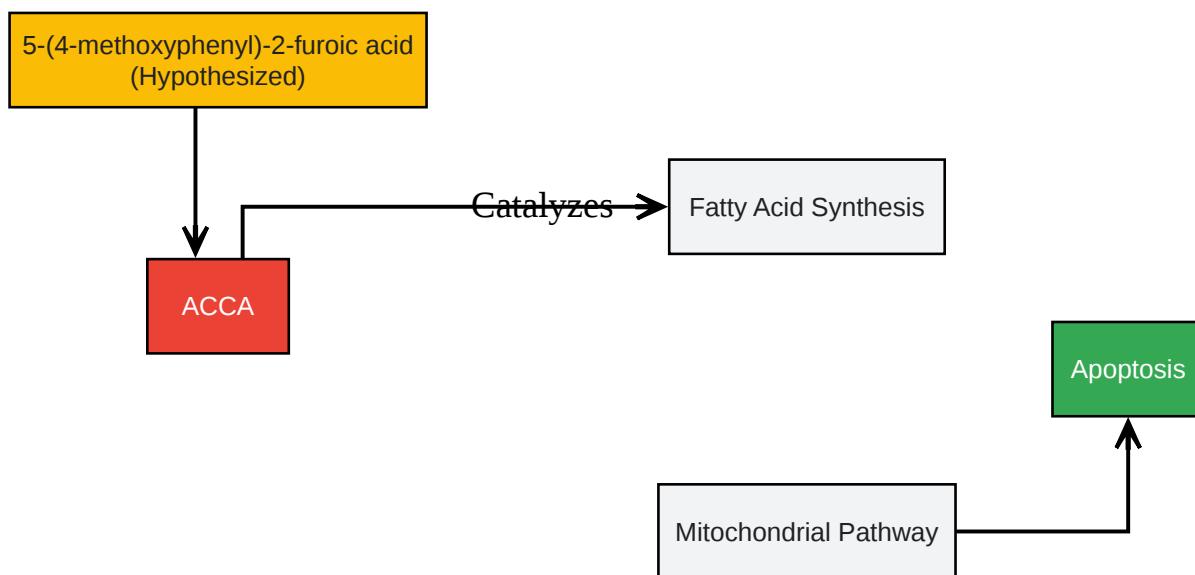
- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **5-(4-methoxyphenyl)-2-furoic acid** and incubate for 24-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Potential Signaling Pathways

Based on the activity of related compounds, **5-(4-methoxyphenyl)-2-furoic acid** may modulate key cellular signaling pathways involved in cancer and inflammation.

Inhibition of Fatty Acid Synthesis and Induction of Apoptosis

The related compound TOFA inhibits ACCA, the rate-limiting enzyme in fatty acid synthesis. This can lead to the induction of apoptosis through the mitochondrial pathway. This suggests a potential mechanism of action for **5-(4-methoxyphenyl)-2-furoic acid** in cancer cells.

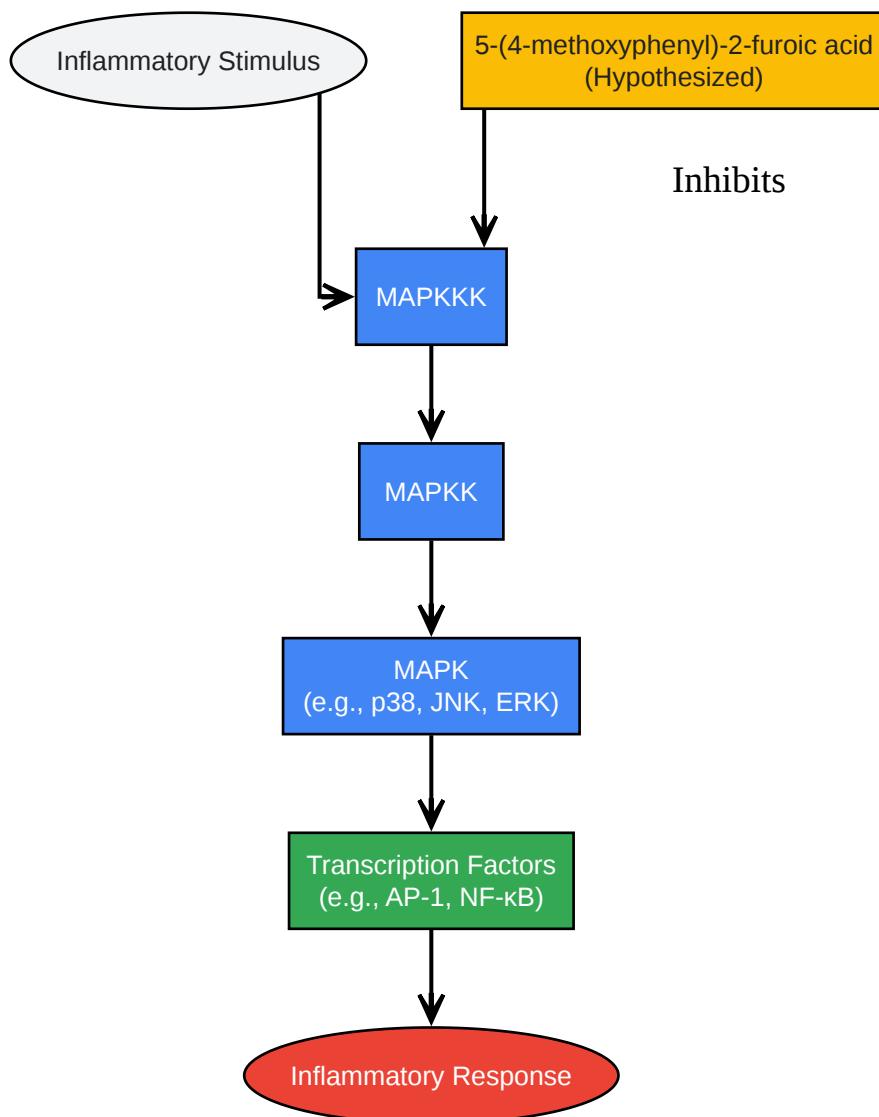


[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of ACCA and induction of apoptosis.

Modulation of the MAPK Signaling Pathway

Furan derivatives have been reported to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a key regulator of cellular processes including inflammation and cell proliferation.



[Click to download full resolution via product page](#)

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

5-(4-methoxyphenyl)-2-furoic acid represents a promising scaffold for the development of novel therapeutic agents. While further research is required to fully elucidate its biological activities and mechanism of action, the information compiled in this guide from related compounds provides a strong foundation for future investigations. The detailed experimental protocols offer practical guidance for researchers aiming to synthesize and evaluate this compound and its analogs. The hypothesized signaling pathways provide a framework for mechanistic studies that could uncover novel therapeutic targets and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(4-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 855023 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [5-(4-methoxyphenyl)-2-furoic acid synonyms and alternative names]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300739#5-4-methoxyphenyl-2-furoic-acid-synonyms-and-alternative-names\]](https://www.benchchem.com/product/b1300739#5-4-methoxyphenyl-2-furoic-acid-synonyms-and-alternative-names)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com